3-(Nitromethyl)-1-phenyl-1H-pyrazol-5-amine
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Overview
Description
3-(Nitromethyl)-1-phenyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of nitro compounds Nitro compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Nitromethyl)-1-phenyl-1H-pyrazol-5-amine can be achieved through several methods. One common approach involves the nitration of aromatic compounds. For example, the nitration of benzene derivatives can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures . Another method involves the reaction of alkyl halides with nitrite ions in suitable solvents such as dimethyl sulfoxide or dimethylformamide .
Industrial Production Methods
Industrial production of nitro compounds often involves large-scale nitration processes. These processes typically use nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure high yields and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Nitromethyl)-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, lithium aluminum hydride, and various electrophiles. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group yields an amine, while nitration of the aromatic ring can introduce additional nitro groups .
Scientific Research Applications
3-(Nitromethyl)-1-phenyl-1H-pyrazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Nitromethyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The specific pathways and targets depend on the compound’s structure and the context in which it is used .
Comparison with Similar Compounds
Similar Compounds
Nitromethane: A simple nitro compound used in organic synthesis and as a fuel additive.
Nitrobenzene: An aromatic nitro compound used in the production of aniline and other chemicals.
2-Nitro-3-iodoindole: A nitro compound with potential biological activity.
Uniqueness
3-(Nitromethyl)-1-phenyl-1H-pyrazol-5-amine is unique due to its specific structure, which combines a nitro group with a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
86737-51-1 |
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Molecular Formula |
C10H10N4O2 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
5-(nitromethyl)-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C10H10N4O2/c11-10-6-8(7-13(15)16)12-14(10)9-4-2-1-3-5-9/h1-6H,7,11H2 |
InChI Key |
QTLJKBJGONKCNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C[N+](=O)[O-])N |
Origin of Product |
United States |
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